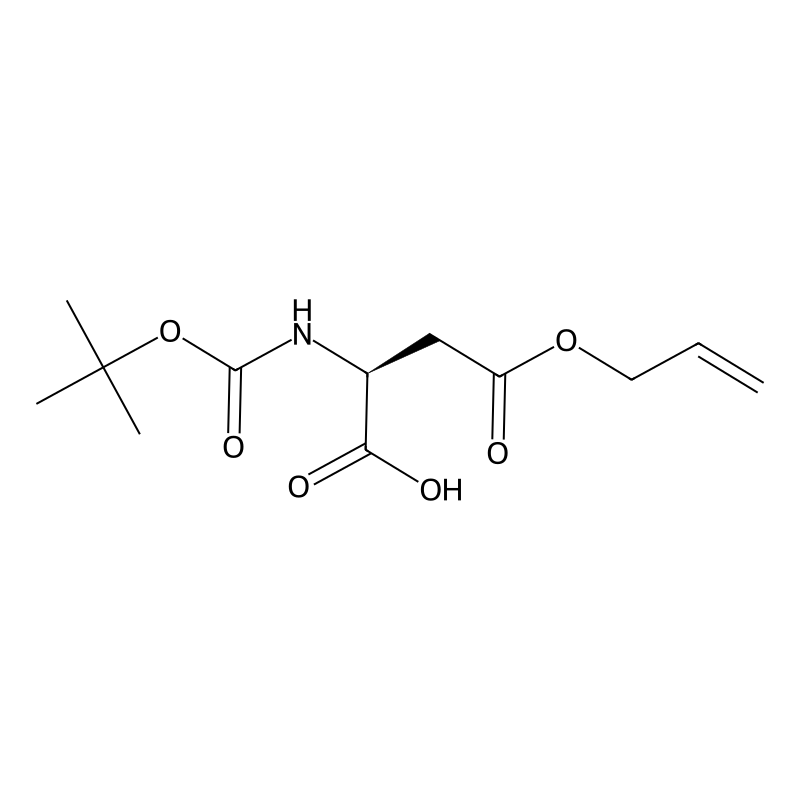

Boc-Asp(OAll)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Function in Peptide Synthesis

Peptides play crucial roles in various biological processes. Scientists use peptide synthesis to create specific peptides for research purposes. Boc-Asp(OAll)-OH functions as a protected amino acid building block. The "Boc" group (t-Butyloxycarbonyl) protects the alpha-amino group (N-terminus) of the aspartic acid (Asp) residue, while the "OAll" group (allyl ester) protects the side chain carboxyl group (C-terminus). This protection scheme allows for the controlled assembly of amino acids in a desired sequence during peptide synthesis [, ].

Advantages of Boc-Asp(OAll)-OH

Compared to other aspartic acid derivatives used in peptide synthesis, Boc-Asp(OAll)-OH offers some advantages:

- Orthogonal protecting groups: The "Boc" and "OAll" groups can be removed under different conditions, providing orthogonal protection. This allows for selective modification of the peptide chain at different stages of synthesis []. For example, the "Boc" group can be removed with a strong acid like trifluoroacetic acid (TFA), while the "OAll" group can be cleaved using a palladium catalyst, allowing for side-chain functionalization before final deprotection [].

- Compatibility with Fmoc/tBu strategy: Boc-Asp(OAll)-OH is compatible with the Fmoc/tBu strategy, a popular method for peptide synthesis. This strategy utilizes Fmoc (Fluorenylmethoxycarbonyl) for N-terminal protection and t-Butyl (including Boc) for side-chain protection, allowing for efficient coupling and deprotection cycles [].

Boc-Asp(OAll)-OH, also known as tert-butyloxycarbonyl-L-aspartic acid allyl ester, is a derivative of aspartic acid widely utilized in peptide synthesis. This compound features two protective groups: the tert-butyloxycarbonyl group, which shields the amino group, and the allyl ester, which protects the carboxyl group. These protective groups are essential for preventing unwanted reactions during the synthesis process, making Boc-Asp(OAll)-OH a valuable building block in the creation of peptides and proteins.

Boc-Asp(OAll)-OH itself does not possess a specific mechanism of action as it serves as a building block for peptide synthesis. However, the incorporated aspartic acid residue within peptides can play various roles depending on the specific sequence. Aspartic acid residues can be involved in hydrogen bonding, metal ion coordination, and salt bridge formation, contributing to the overall structure and function of the peptide [].

- Deprotection Reactions: The removal of protective groups is crucial in peptide synthesis. The tert-butyloxycarbonyl group is typically removed using trifluoroacetic acid, while the allyl ester can be cleaved using palladium catalysts.

- Coupling Reactions: This compound can be coupled with other amino acids or peptides utilizing coupling reagents such as dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide.

- Oxidation and Reduction: The allyl ester can undergo oxidation to form aspartic acid, while reduction can convert the ester to an alcohol. Common reagents for these processes include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Boc-Asp(OAll)-OH exhibits significant biological activity primarily due to its role in peptide synthesis. Peptides synthesized from this compound are essential for studying enzyme-substrate interactions and protein folding. Additionally, these peptides are being explored for their potential therapeutic applications in drug development, particularly in cancer research and bioconjugation techniques .

The synthesis of Boc-Asp(OAll)-OH generally involves the following steps:

- Protection of the Amino Group: The amino group of D-aspartic acid is protected using tert-butyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.

- Formation of the Allyl Ester: The carboxyl group is converted to an allyl ester through a reaction with allyl alcohol and a coupling agent like dicyclohexylcarbodiimide.

- Industrial Production: In larger-scale production, automated peptide synthesizers are employed to ensure high yield and purity. Solid-phase peptide synthesis techniques are commonly used, allowing for precise control over reaction conditions.

Boc-Asp(OAll)-OH has diverse applications across various fields:

- Peptide Synthesis: It serves as a building block in synthesizing peptides necessary for studying protein structure and function.

- Drug Development: Peptides derived from this compound are utilized in developing new drugs, especially in oncology.

- Bioconjugation: The compound is also used to conjugate peptides with other molecules like fluorescent dyes or nanoparticles for imaging and diagnostic purposes .

Boc-Asp(OAll)-OH can be compared with several similar compounds:

| Compound Name | Structure Characteristics | Uniqueness |

|---|---|---|

| Boc-D-aspartic acid benzyl ester | Benzyl ester instead of allyl ester | More hydrophobic; used where stability is needed |

| Boc-D-aspartic acid methyl ester | Methyl ester instead of allyl ester | Smaller size may affect solubility |

| Boc-D-aspartic acid ethyl ester | Ethyl ester instead of allyl ester | Intermediate hydrophobicity |

Uniqueness: Boc-Asp(OAll)-OH stands out due to its allyl ester group, which provides enhanced stability and selectivity in

Mechanism of Boc Protection

The installation of the Boc protecting group occurs through the reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base [1] [5]. The mechanism involves nucleophilic attack of the amino group on the carbonyl carbon of Boc₂O, resulting in the formation of a carbamate linkage while simultaneously releasing carbon dioxide gas [2] [6]. This reaction proceeds efficiently under mild aqueous or organic conditions, typically employing bases such as sodium hydroxide, triethylamine, or 4-dimethylaminopyridine [1] [7].

The resulting N-Boc carbamate exhibits significantly reduced nucleophilicity compared to the free amine, effectively masking the reactivity of the amino group during subsequent synthetic operations [8] [9]. The electronic deactivation occurs through the electron-withdrawing nature of the carbonyl group, which delocalizes the nitrogen lone pair and diminishes its basicity [2] [10].

Stability Profile and Deprotection

The Boc protecting group demonstrates exceptional stability under basic conditions, neutral pH environments, and reducing conditions, making it highly compatible with a broad range of synthetic transformations [7] [11]. This stability profile is particularly advantageous in peptide synthesis applications where multiple reaction steps may be required under varying conditions [12] [3].

Deprotection of the Boc group is accomplished under acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride in methanol [1] [2]. The mechanism involves protonation of the carbamate oxygen, followed by elimination of a tert-butyl carbocation and subsequent decarboxylation to regenerate the free amine [2] [13]. The driving force for this reaction includes both the stability of the tertiary carbocation intermediate and the irreversible loss of carbon dioxide gas [6].

Critical considerations during Boc deprotection include the use of carbocation scavengers such as anisole or thioanisole to prevent unwanted alkylation reactions, particularly when sensitive functional groups are present in the molecule [1] [5]. Alternative deprotection methods, including sequential treatment with trimethylsilyl iodide followed by methanol, provide milder conditions for substrates that are incompatible with strong acids [1].

Applications in Peptide Synthesis

The Boc protecting group finds extensive application in both solution-phase and solid-phase peptide synthesis methodologies [12] [11]. In the original Boc strategy for solid-phase peptide synthesis, the Boc group serves as the temporary alpha-amino protecting group, with side-chain protection typically achieved through benzyl-based protecting groups [11]. This combination enables the construction of complex peptide sequences through iterative cycles of deprotection and coupling reactions [14].

Recent developments have expanded the utility of Boc protection in specialized applications, including the synthesis of hydrophobic peptides and peptides containing ester or thioester functionalities, where the acid-labile nature of the Boc group provides advantages over alternative protecting group strategies [12] [15]. The compatibility of Boc protection with reducing conditions also makes it valuable for syntheses involving catalytic hydrogenation steps [11].

Allyl Ester Protection of Beta-Carboxyl Group

The allyl ester protecting group represents a versatile and orthogonal protection strategy for carboxylic acid functionalities, particularly valuable in the context of aspartic acid derivatives such as Boc-Asp(OAll)-OH [16] [17]. The allyl ester provides unique deprotection characteristics that complement other protecting group strategies through its responsiveness to transition metal catalysis under mild conditions [18] [19].

Installation and Structural Features

Allyl ester protection is typically installed through standard esterification procedures involving allyl alcohol and appropriate coupling reagents or through direct reaction with allyl halides under basic conditions [20] [21]. In the case of Boc-Asp(OAll)-OH, the allyl ester specifically protects the beta-carboxyl group of aspartic acid, preventing unwanted reactions at this site while maintaining the carboxylic acid functionality at the alpha position for further transformations [22] [16].

The allyl group provides both steric and electronic protection for the carboxyl functionality. The vinyl group introduces a degree of steric hindrance around the ester carbonyl, reducing susceptibility to nucleophilic attack compared to simpler alkyl esters [23]. Additionally, the presence of the double bond enables unique deprotection pathways through coordination to transition metal catalysts [17] [18].

Stability and Orthogonality Characteristics

Allyl esters demonstrate remarkable stability under both acidic and basic conditions, making them highly compatible with a wide range of synthetic transformations [16] [19]. This stability profile is particularly advantageous in peptide synthesis applications where exposure to various reagents and conditions is unavoidable [24] [25]. The ester linkage remains intact during treatments with trifluoroacetic acid, hydrogen fluoride, piperidine, and other common reagents used in protecting group chemistry [26] [24].

The orthogonal nature of allyl ester protection stems from its unique deprotection mechanism, which relies on transition metal catalysis rather than conventional acid-base chemistry [17] [27]. This orthogonality enables selective removal of allyl esters in the presence of other protecting groups such as Boc, fluorenylmethoxycarbonyl (Fmoc), benzyl, and tert-butyl groups [24] [28].

Deprotection Mechanisms and Conditions

The deprotection of allyl esters proceeds through palladium-catalyzed mechanisms that involve coordination of the metal center to the alkene functionality [17] [18]. The most commonly employed conditions utilize tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of nucleophile scavengers such as morpholine, dimedone, or phenylsilane [29] [25]. The mechanism involves oxidative addition of the allylic ester to the palladium center, followed by beta-hydride elimination and reductive elimination to regenerate the catalyst and release the free carboxylic acid [18].

Alternative deprotection methods have been developed to address specific synthetic requirements. Ruthenium-catalyzed deprotection using (η⁵-cyclopentadienyl)triphenylphosphineruthenium cation provides an efficient alternative that operates without additional nucleophiles and under atmospheric conditions [29] [30]. Recent developments include cobalt-catalyzed deprotection systems and microwave-assisted protocols that significantly reduce reaction times while maintaining selectivity [31] [25].

Strategic Applications in Complex Synthesis

The allyl ester protecting group finds particular utility in applications requiring orthogonal deprotection strategies [23] [19]. In peptide synthesis, allyl esters enable selective exposure of carboxylic acid functionalities for subsequent cyclization reactions, bioconjugation procedures, or other modifications while maintaining protection of other sensitive groups [25] [32]. The mild conditions required for allyl ester deprotection make this protecting group especially valuable for complex molecules that might be degraded under harsher deprotection conditions [17].

The compatibility of allyl ester deprotection with various functional groups extends its applicability to the synthesis of glycopeptides, nucleopeptides, and other complex biopolymers where multiple protecting groups must be managed simultaneously [23] [20]. The development of atmospheric deprotection protocols has further enhanced the practical utility of allyl esters by eliminating the need for stringent oxygen-free conditions previously required for palladium-catalyzed reactions [25] [33].

Orthogonality Principles in Protection Schemes

Orthogonal protection represents a fundamental principle in synthetic chemistry that enables the selective deprotection of specific protecting groups in multiply-protected molecules without affecting other protective functionalities [34] [27]. In the context of Boc-Asp(OAll)-OH, the combination of tert-butyloxycarbonyl and allyl ester protecting groups exemplifies an effective orthogonal protection strategy that provides synthetic flexibility and enables complex molecular transformations [35] [36].

Theoretical Framework of Orthogonality

The orthogonality principle requires that protecting groups can be removed independently using reagents and conditions that do not compromise the integrity of other protecting groups present in the same molecule [37] [38]. This concept extends beyond simple compatibility to encompass the ability to remove protecting groups in any desired order, providing maximum synthetic flexibility [39]. For effective orthogonality, each protecting group must exhibit distinct deprotection mechanisms that operate under mutually exclusive conditions [34].

In Boc-Asp(OAll)-OH, the orthogonality between the Boc and allyl ester groups arises from their fundamentally different deprotection mechanisms: acid-catalyzed elimination for the Boc group versus transition metal-catalyzed rearrangement for the allyl ester [26] [36]. This mechanistic divergence ensures that conditions for removing one protecting group do not affect the stability of the other [28].

Practical Implementation and Limitations

The implementation of orthogonal protection schemes requires careful consideration of reaction conditions, reagent compatibility, and potential side reactions [34] [40]. While theoretical orthogonality may exist between different protecting groups, practical considerations such as incomplete reactions, competing pathways, and substrate sensitivity can compromise the effectiveness of orthogonal strategies [38].

In the case of Boc-Asp(OAll)-OH, the orthogonality between Boc and allyl ester protection has been demonstrated across numerous synthetic applications [24] [32]. The Boc group can be selectively removed using trifluoroacetic acid under conditions that leave the allyl ester intact, while subsequent treatment with palladium catalysts selectively cleaves the allyl ester without affecting other functionalities [25] [35].

Extended Orthogonal Systems

The principles of orthogonality can be extended to include additional protecting groups, creating multi-dimensional protection schemes that enable even greater synthetic complexity [41] [42]. Common extensions include the incorporation of fluorenylmethoxycarbonyl (Fmoc) groups, which are removed under basic conditions, or benzyl-based protecting groups that require hydrogenolysis [27] [39].

The development of fourth-generation protecting groups has further expanded orthogonal protection capabilities by introducing protecting groups that are stable under all conventional deprotection conditions but can be removed using specialized reagents or conditions [41]. These advanced systems enable the synthesis of highly complex molecules with multiple levels of protection and selective modification [28] [43].

Applications in Contemporary Synthesis

Orthogonal protection strategies have become indispensable in modern synthetic chemistry, particularly in the synthesis of peptides, carbohydrates, and other complex natural products [42] [27]. The ability to selectively expose specific functional groups enables post-synthetic modifications, cyclization reactions, and bioconjugation procedures that would otherwise be impossible [35] [32].

In peptide synthesis applications, orthogonal protection enables the preparation of cyclic peptides, branched peptides, and peptides with site-specific modifications [28] [43]. The combination of Boc and allyl ester protection in compounds like Boc-Asp(OAll)-OH provides the foundation for these advanced synthetic strategies by enabling precise control over which functional groups are available for reaction at any given stage of the synthesis [24] [25].